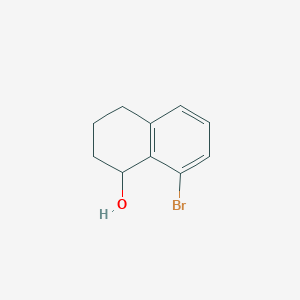

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Vue d'ensemble

Description

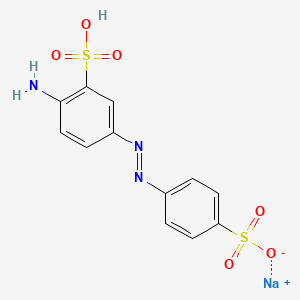

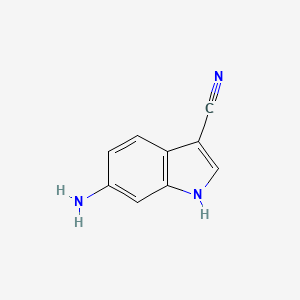

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11BrO . It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol in the preparation of arylindazoles and arylarenopyrazoles .

Synthesis Analysis

The synthesis of this compound involves the use of n-butyllithium and N,N,N,N,-tetramethylethylenediamine (TMEDA) in pentane at 0 - 40℃ . The reaction solution is brought to 0° C. and 1,2-dibromo-1,1,2,2-tetrafluoroethane is added dropwise to the stirring solution . The mixture is then allowed to come to room temperature and stirred for 3 days .Molecular Structure Analysis

The molecular structure of this compound consists of a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.10 . The boiling point and other physical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Optical Purity

- Synthesis and Stereochemistry : Research has led to the synthesis of (–)-Menthyloxyacetyl derivatives of trans-2-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene, with a focus on their resolution into diastereoisomers. The chiral oxirans naphthalene 1,2-oxide and related epoxides have been obtained in a high state of optical purity, with their absolute stereochemistry and optical purity determined through various methods including NMR analysis (Akhtar, Boyd, & Hamilton, 1979).

Reactivity and Reductive Debromination

- Reductive Debromination : A novel method for the reductive debromination of 1,2-bis(bromomethyl)arenes has been developed, showcasing the treatment of these compounds with tetrakis(dimethylamino)ethylene to yield 1,2,3,4-tetrahydronaphthalenes (Nishiyama et al., 2005).

Applications in Chiral Synthesis

- Chiral Auxiliary in Reformatsky Reactions : The compound has been used as a chiral auxiliary in Reformatsky-type reactions, demonstrating its application in the synthesis of asymmetric compounds (Orsini et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol .

Mode of Action

It is used as a reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol . This suggests that it may interact with its targets through an oxidation process.

Result of Action

It is known to be a useful reactant in the preparation of bromotetralone

Analyse Biochimique

Biochemical Properties

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of bromotetralone and arylindazoles . It interacts with various enzymes and proteins, facilitating the oxidation of bromotetrahydronaphthol. The nature of these interactions often involves the formation of intermediate complexes that enhance the reactivity of the compound, making it a valuable reactant in synthetic chemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling proteins, leading to altered gene expression patterns and metabolic fluxes. These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, prolonged exposure can lead to gradual degradation, affecting its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its bioavailability and efficacy. Studies have shown that the compound can accumulate in specific cellular compartments, enhancing its activity and function .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKQBLJDZZWFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)

![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)